molecular formula C9H12INO B12995520 2-Iodo-5-propoxyaniline

2-Iodo-5-propoxyaniline

Cat. No.: B12995520
M. Wt: 277.10 g/mol
InChI Key: CWMHFVNTEZWHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-5-propoxyaniline (CAS 1710471-98-9) is a chemical compound with the molecular formula C9H12INO and a molecular weight of 277.10 g/mol . Its structure features an aniline group substituted with an iodine atom at the 2-position and a propoxy group at the 5-position, as represented by the SMILES notation NC1=CC(OCCC)=CC=C1I . This configuration makes it a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Researchers utilize this compound in the development of more complex molecular structures, particularly in cross-coupling reactions where the iodine atom can serve as a functional handle for further derivatization. As with many research chemicals, proper handling procedures are essential. This product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . It is typically maintained in a controlled supply chain, with availability subject to stock and often requiring cold-chain transportation to ensure stability . For detailed handling and safety information, please consult the relevant Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12INO

Molecular Weight

277.10 g/mol

IUPAC Name

2-iodo-5-propoxyaniline

InChI

InChI=1S/C9H12INO/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,11H2,1H3

InChI Key

CWMHFVNTEZWHNC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)I)N

Origin of Product

United States

Synthetic Methodologies for 2 Iodo 5 Propoxyaniline and Analogues

Strategies for Introducing the Iodine Moiety onto the Aromatic Ring

Electrophilic Iodination of Anilines and Phenol (B47542) Ethers

Electrophilic aromatic substitution is a fundamental method for the direct iodination of activated aromatic rings, such as those found in anilines and phenol ethers. The amino and alkoxy groups are strong activating groups, directing the incoming electrophile to the ortho and para positions. In the context of synthesizing 2-iodo-5-propoxyaniline, direct iodination of 3-propoxyaniline (B1267686) would be a potential route.

The reaction typically involves an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), often in the presence of an activating agent or a catalyst. For instance, the iodination of anilines can be carried out using I₂ in the presence of an oxidizing agent. The regioselectivity of the iodination of 3-substituted anilines is influenced by the directing effects of both the amino and the propoxy groups. The amino group is a powerful ortho-, para- director. The propoxy group is also an ortho-, para- director. Therefore, direct iodination of 3-propoxyaniline would be expected to yield a mixture of isomers, with the major products being this compound and 4-iodo-3-propoxyaniline, and potentially di-iodinated products. Controlling the regioselectivity to favor the desired 2-iodo isomer can be challenging and may require careful optimization of reaction conditions or the use of protecting groups.

Iodinating ReagentCatalyst/ActivatorTypical SolventsKey Considerations
Iodine (I₂)Oxidizing agents (e.g., H₂O₂, HNO₃)Acetic acid, Water, EthanolCan lead to mixtures of isomers.
N-Iodosuccinimide (NIS)Trifluoroacetic acid (TFA)Acetonitrile, DichloromethaneMilder conditions compared to I₂.
Iodine monochloride (ICl)-Acetic acid, DichloromethaneHighly reactive, may lack selectivity.

Directed Ortho-Metalation and Subsequent Halogenation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as iodine, to introduce the substituent with high regioselectivity.

For the synthesis of this compound, the amino group of 3-propoxyaniline would first need to be protected with a suitable DMG, such as a pivaloyl or a carbamate (B1207046) group. The protected aniline (B41778) would then be treated with a strong base like n-butyllithium or sec-butyllithium, followed by the addition of an iodine source (e.g., I₂ or 1,2-diiodoethane) to install the iodine atom at the C-2 position. Subsequent deprotection of the amino group would yield the desired product. This multi-step approach offers excellent control over the position of iodination.

Sandmeyer-Type Reactions for Aryl Iodide Formation

The Sandmeyer reaction provides an indirect method for introducing an iodine atom onto an aromatic ring, starting from an amino group. This classic transformation involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is then displaced by an iodide nucleophile, typically from potassium iodide (KI).

In the synthesis of this compound, this strategy could be employed starting from 2-amino-4-propoxyaniline. Diazotization of this precursor followed by treatment with potassium iodide would yield the target molecule. While the Sandmeyer reaction is a reliable method, it requires the synthesis of the appropriately substituted aniline precursor.

A variation of this approach involves a transition-metal-free decarboxylative iodination of anthranilic acids. For example, the synthesis of the closely related 2-iodo-5-methoxyaniline (B114526) has been achieved from 2-amino-5-methoxybenzoic acid. This reaction proceeds by heating the anthranilic acid with an iodine source in the presence of an oxidant.

PrecursorReagentsKey IntermediateProduct
2-Amino-4-propoxyaniline1. NaNO₂, HCl (aq.) 2. KI4-Propoxy-2-diazoniumbenzene saltThis compound
2-Amino-5-propoxybenzoic acidI₂, Oxidant-This compound

Transition-Metal-Catalyzed Halogenation Approaches

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective halogenation of aromatic compounds. Palladium, rhodium, and iridium catalysts have been shown to be effective for the ortho-halogenation of various aromatic substrates containing directing groups.

For instance, iridium-catalyzed ortho-iodination of benzoic acids has been reported. While this specific example is for a carboxylic acid directing group, similar strategies could potentially be developed for aniline derivatives, likely requiring N-protection to introduce a suitable directing group. These methods offer the advantage of high regioselectivity and catalytic efficiency, but may require specialized catalysts and ligands.

Installation of the Propoxy Group

The propoxy group can be introduced onto the aromatic ring either before or after the iodination step. The Williamson ether synthesis is the most common and versatile method for this transformation.

Williamson Ether Synthesis in the Presence of Anilines

The Williamson ether synthesis involves the reaction of an alkoxide or a phenoxide with a primary alkyl halide via an SN2 reaction. In the context of synthesizing this compound, this reaction could be performed on a suitably substituted aminophenol precursor.

For example, 2-amino-4-iodophenol (B79513) could be treated with a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. This nucleophilic phenoxide would then react with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to form the desired ether linkage. It is important to use a primary alkyl halide to avoid competing elimination reactions. The presence of the amino group on the ring does not typically interfere with the Williamson ether synthesis, although it may be necessary to protect it in some cases to prevent side reactions.

Phenolic PrecursorPropylating AgentBaseTypical Solvents
2-Amino-4-iodophenol1-BromopropaneK₂CO₃, NaHAcetone, DMF, Acetonitrile
2-Amino-4-iodophenol1-IodopropaneCs₂CO₃DMF, Acetonitrile

Alkylation of Hydroxyanilines or Nitro-Phenols Followed by Reduction

A primary strategy for synthesizing propoxy-substituted anilines involves the O-alkylation of a phenol precursor, followed by the reduction of a nitro group to an amine. This pathway can commence with either a hydroxyaniline (aminophenol) or a nitrophenol.

Starting with a hydroxaniline, such as 3-aminophenol, selective alkylation of the hydroxyl group is necessary to avoid competing N-alkylation. This is often achieved by protecting the more nucleophilic amino group before introducing the propyl group. For instance, the amino group can be condensed with benzaldehyde (B42025) to form an imine. The resulting Schiff base protects the amine, allowing the phenolic hydroxyl group to be alkylated using a propyl halide (e.g., 1-bromopropane) in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF). nih.govresearchgate.net Subsequent acidic hydrolysis removes the benzaldehyde protecting group, yielding the O-alkylated aminophenol. researchgate.net

Alternatively, the synthesis can begin with a nitrophenol, such as 3-nitrophenol (B1666305). The phenolic hydroxyl group is first converted to a propoxy group via a Williamson ether synthesis, reacting 3-nitrophenol with a propyl halide and a suitable base. The resulting nitro-propoxybenzene derivative is then subjected to a reduction step to convert the nitro group into the desired aniline functionality. This reduction is a critical step, and various methods are available, as detailed in the subsequent section. This two-step approach (alkylation then reduction) is often preferred due to the high reactivity of the amino group in aminophenols, which can lead to mixtures of N- and O-alkylated products if not properly managed. google.com

Table 1: Example of Selective O-Alkylation of Aminophenol

Starting MaterialReaction StepsKey ReagentsOutcome
3-Aminophenol1. Protection of amino group 2. O-Alkylation 3. Deprotection1. Benzaldehyde 2. Propyl halide, Base (e.g., NaH) 3. Acid (e.g., HCl)Selective formation of 3-propoxyaniline

Amination Pathways for Substituted Aromatic Systems

The introduction of the amino group is a cornerstone of aniline synthesis. This can be accomplished either by the reduction of a pre-existing nitro group or through modern cross-coupling methodologies.

Reduction of Nitro Precursors to Aniline

The reduction of aromatic nitro compounds is a fundamental and widely used transformation in organic synthesis for preparing anilines. acs.orgyoutube.com This method is highly effective for precursors like 1-iodo-2-nitro-5-propoxybenzene. A multitude of reagents and catalytic systems have been developed for this purpose, offering varying degrees of selectivity, efficiency, and functional group tolerance. acs.orgacs.org

Commonly employed methods can be broadly categorized:

Catalytic Hydrogenation: This is one of the most prevalent methods, often utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. acs.orgwikipedia.org It is known for its high efficiency and clean reaction profiles.

Metal-Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid. acs.orgresearchgate.net The Béchamp reduction, using iron filings and a weak acid, is a historically significant and industrially applied method. researchgate.net These systems are valued for their cost-effectiveness and tolerance of various functional groups. researchgate.net

Other Reducing Agents: Reagents like sodium hydrosulfite or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Pd/C or Raney nickel) can also effectively reduce nitroarenes to anilines. wikipedia.orgresearchgate.net

The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, catalytic hydrogenation might also reduce other unsaturated bonds, whereas metal/acid systems can be more selective for the nitro group. researchgate.net The reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final aniline. acs.orgacs.org

Table 2: Common Methods for Nitroarene Reduction

MethodReagents/CatalystAdvantagesConsiderations
Catalytic HydrogenationH₂, Pd/C, PtO₂, Raney NiHigh yield, clean reactionCan reduce other functional groups
Metal/Acid ReductionFe/HCl, Sn/HCl, Zn/HClCost-effective, good functional group toleranceRequires stoichiometric metal, acidic workup
Hydrazine-Based ReductionN₂H₄·H₂O, catalyst (e.g., Pd/C)Avoids high-pressure H₂, effectiveHydrazine is toxic

Buchwald-Hartwig Amination Strategies for Aryl Halides

The Buchwald-Hartwig amination has emerged as a powerful tool for forming carbon-nitrogen bonds, offering a direct route to anilines from aryl halides. wikipedia.org This palladium-catalyzed cross-coupling reaction provides an alternative to classical methods and has significantly expanded the scope of C-N bond formation. wikipedia.org

In the context of synthesizing this compound analogues, this strategy could be envisioned starting from a di-halogenated precursor, such as 1,4-diiodo-2-propoxybenzene. The reaction involves coupling the aryl halide with an amine source in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov

The key components of this reaction are:

Palladium Precatalyst: Various palladium sources can be used, such as Pd₂(dba)₃ or [Pd(allyl)Cl]₂. nih.gov

Ligand: The choice of phosphine ligand is crucial for the reaction's success. Sterically hindered, electron-rich ligands like XPhos or t-BuXPhos are often effective. nih.gov

Base: A non-nucleophilic base, typically sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is required to facilitate the catalytic cycle. google.com

Amine Source: For the synthesis of a primary aniline, an ammonia (B1221849) equivalent is needed.

A significant challenge is achieving selective mono-amination on a di-halogenated substrate. The reactivity of aryl iodides is generally higher than that of aryl bromides or chlorides in this coupling, which can be exploited for selectivity. nih.govnih.gov The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.org

Multi-Step Synthetic Routes and Optimization for Yield and Selectivity

Nitration: Introduction of a nitro group onto a substituted benzene (B151609) ring.

Alkylation: Formation of the propoxy ether from a phenol.

Iodination: Introduction of the iodine atom at the desired position.

Reduction: Conversion of the nitro group to an amine.

The order of these steps is crucial for controlling regioselectivity. For instance, the directing effects of the existing substituents (e.g., propoxy, nitro) will influence the position of subsequent electrophilic aromatic substitution reactions like iodination.

Optimization strategies focus on several key aspects:

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, solvent, and catalyst/reagent concentration for each step can significantly improve yields and minimize side reactions.

Protecting Groups: As seen in the alkylation of aminophenols, the use of protecting groups can prevent unwanted reactions at one functional group while another is being modified, thereby enhancing selectivity. researchgate.net

Purification: Efficient purification methods at intermediate stages are essential to prevent the carryover of impurities that could interfere with subsequent reactions.

By systematically applying these optimization principles, synthetic routes can be refined to produce this compound and its analogues in a more efficient, cost-effective, and scalable manner. uva.nl

Reactivity and Transformative Potential of 2 Iodo 5 Propoxyaniline

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in 2-iodo-5-propoxyaniline is the most reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing intricate molecular frameworks.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide. Research documented in patent literature demonstrates the successful application of this reaction to this compound for the synthesis of pyrazole (B372694) derivatives.

In a specific example, this compound was coupled with a pyrazole boronate ester to create a key intermediate. The reaction was carried out using a palladium catalyst, demonstrating the feasibility of constructing complex biaryl structures from this aniline (B41778) derivative.

Suzuki-Miyaura Coupling of this compound

Reactant 1Reactant 2CatalystBaseSolventConditionsYield
This compound1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePdCl₂(dppf)Na₂CO₃1,4-Dioxane/WaterHeated to 80 °C78%

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. While this reaction is a standard method for introducing alkyne functionalities into aromatic rings, specific documented examples of this compound undergoing this transformation could not be located in the surveyed scientific literature.

Heck Reaction for Olefin Coupling

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a fundamental tool for C-C bond formation. Despite its broad applicability, detailed research findings specifically documenting the Heck reaction with this compound were not found in the reviewed literature.

Negishi and Stille Coupling Strategies

The Negishi coupling utilizes an organozinc reagent, while the Stille coupling employs an organotin reagent to couple with an organic halide under palladium catalysis. Both are highly effective methods for creating C-C bonds. However, specific applications of either the Negishi or Stille coupling reactions involving this compound as the substrate are not detailed in the available scientific and patent literature.

Chan-Lam Coupling and Related N-Arylation Reactions

The Chan-Lam coupling is a copper-catalyzed reaction that forms a C-N bond between an amine and an organoboron compound. This reaction involves the nucleophilic nitrogen of the aniline's amino group. Detailed experimental data specifically describing the N-arylation of this compound via the Chan-Lam coupling or related methods were not identified in the reviewed literature.

Hiyama Cross-Coupling Reaction

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. It offers an alternative to other C-C bond-forming reactions, often with different substrate compatibility. A review of the pertinent literature did not yield specific examples or detailed research findings on the Hiyama cross-coupling reaction being performed on this compound.

Reactions Involving the Primary Amine Functional Group

The primary amine group is a key site of reactivity in this compound, participating in a variety of classical and modern organic reactions.

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, readily reacting with electrophiles.

Acylation: this compound can be acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. The resulting N-acylated products are often more stable and less susceptible to oxidation than the parent amine.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base affords sulfonamides. This transformation is a common method for the protection of amino groups and for the synthesis of biologically active compounds. The general conditions for sulfonylation of anilines involve reacting the amine with the sulfonyl chloride in the presence of a base, often in a solvent-free environment at room temperature.

Alkylation: The amine nitrogen can also undergo alkylation with alkyl halides. However, the direct alkylation of primary aromatic amines can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination or modern catalytic approaches, can be employed for selective N-alkylation. A metallaphotoredox approach using a copper catalyst has been shown to be effective for the N-alkylation of a wide range of N-nucleophiles with various alkyl bromides at room temperature.

Table 1: General Conditions for Amine Functionalization

Reaction Type Reagent General Conditions Product Class
Acylation Acyl Chloride/Anhydride Base (e.g., pyridine, triethylamine) Amide
Sulfonylation Sulfonyl Chloride Base, often solvent-free, room temperature Sulfonamide
Alkylation Alkyl Halide Base, potential for over-alkylation Secondary/Tertiary Amine
Catalytic N-Alkylation Alkyl Halide, Catalyst e.g., Copper metallaphotoredox, visible light Mono-alkylated Amine

Primary aromatic amines are precursors to diazonium salts, which are highly versatile intermediates in organic synthesis. Treatment of this compound with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) at low temperatures leads to the formation of a diazonium salt. This diazonium salt can then be subjected to a variety of transformations, collectively known as Sandmeyer-type reactions, to introduce a wide range of functional groups onto the aromatic ring.

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that allows for the replacement of the diazonium group with halides (Cl, Br), cyanide, and other nucleophiles, typically using copper(I) salts as catalysts. While the parent compound already contains an iodo group, the diazotization of the amine opens up possibilities for further functionalization or replacement of the amine group itself. For instance, iodination via a Sandmeyer reaction is a well-established method for synthesizing aryl iodides from the corresponding anilines.

The primary amine of this compound serves as a crucial building block for the synthesis of various nitrogen-containing heterocyclic compounds.

Quinolines: Quinolines and their derivatives are an important class of heterocycles with a wide range of biological activities. One of the classical methods for quinoline (B57606) synthesis is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. While this compound is not a direct precursor in this specific reaction, its derivatives can be. Modern approaches to quinoline synthesis often involve transition-metal-catalyzed C-H activation and oxidative annulation strategies. For instance, 2-iodoanilines can be used in nickel-catalyzed cyclization reactions with ynones to produce quinolines.

Benzoxazoles and Benzimidazoles: Benzoxazoles and benzimidazoles are another important class of heterocyclic compounds with diverse applications. The synthesis of these heterocycles often involves the condensation of a 2-aminophenol (B121084) or a 1,2-phenylenediamine, respectively, with a carboxylic acid or its derivative. While this compound is not a direct precursor for these specific heterocycles, its derivatives, where the iodo group is replaced by a hydroxyl or another amino group, would be key starting materials.

Reactivity Influenced by the Propoxy Group (e.g., steric and electronic effects)

The propoxy group (-OCH₂CH₂CH₃) attached to the benzene (B151609) ring at position 5 exerts both electronic and steric effects that influence the reactivity of this compound.

Electronic Effects: The oxygen atom of the propoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance, making it an electron-donating group. This electron-donating effect increases the electron density of the benzene ring, particularly at the ortho and para positions relative to the propoxy group. This increased nucleophilicity can affect the rates and regioselectivity of electrophilic aromatic substitution reactions. The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent on the reactivity of a benzene derivative. For a methoxy (B1213986) group (-OCH₃), which is electronically similar to a propoxy group, the σ_meta value is positive (electron-withdrawing by induction) and the σ_para value is negative (electron-donating by resonance).

Steric Effects: The propoxy group, being bulkier than a hydrogen atom, can exert steric hindrance, particularly at the positions adjacent to it (ortho positions). This steric bulk can influence the approach of reagents and affect the regioselectivity of reactions. For instance, in reactions involving the ortho-iodo group, the propoxy group at the meta position might have a minor steric influence. However, the ortho-iodo group itself creates significant steric hindrance around the amino group. This "ortho effect" can decrease the basicity of the aniline due to steric inhibition of protonation and solvation of the resulting anilinium ion.

Radical Reactions and Antioxidant Studies (if applicable as a research method)

The presence of an iodo group on the aromatic ring makes this compound a potential substrate for radical reactions. The carbon-iodine bond is relatively weak and can be cleaved homolytically under certain conditions (e.g., photolysis, radical initiators) to generate an aryl radical. This aryl radical can then participate in various radical-mediated transformations.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

To perform a complete structural elucidation of 2-Iodo-5-propoxyaniline using NMR spectroscopy, the following experimental data would be required:

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A ¹H NMR spectrum would be necessary to identify the chemical shifts, integration values, and coupling constants of the protons in the molecule. This would include signals for the aromatic protons and the protons of the propoxy group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A ¹³C NMR spectrum would be needed to determine the chemical shifts of each unique carbon atom in the aromatic ring and the propoxy chain.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A suite of 2D NMR experiments would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity and spatial relationships within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry data is crucial for determining the molecular weight and elemental composition, as well as for gaining insight into the compound's fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS data would be required to accurately determine the elemental formula of this compound by providing a high-precision mass measurement of the molecular ion.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS analysis would be used to generate ions of the compound in the gas phase, allowing for its detection and characterization by the mass analyzer. This technique would be particularly useful for confirming the molecular weight.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique highly effective for determining the molecular weight of organic molecules with minimal fragmentation. creative-proteomics.com In the analysis of a small molecule like this compound, this method provides a precise measurement of its monoisotopic mass.

Methodology: The analyte is co-crystallized with an excess of a matrix compound, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), on a target plate. mdpi.com A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the intact analyte molecule into the gas phase as an ion. creative-proteomics.comnews-medical.net These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). The time it takes for an ion to reach the detector is directly proportional to the square root of its m/z, allowing for highly accurate mass determination.

For this compound (C₉H₁₂INO), the expected monoisotopic mass is approximately 277.00 g/mol . MALDI-TOF analysis would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 278.00. The high resolution of a TOF analyzer allows for the clear distinction of this isotopic pattern, confirming the elemental composition. Further structural confirmation can be achieved using tandem mass spectrometry (TOF/TOF), where the parent ion is selected and fragmented to produce a characteristic pattern of daughter ions, elucidating the connectivity of the molecule. The selection of an appropriate matrix is crucial to avoid interference in the low-mass region and to ensure efficient ionization. nih.govrsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the molecule's structure. mt.comstellarnet.us

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, scissoring). mt.cominnovatechlabs.com The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to its functional groups. For this compound, the IR spectrum would exhibit characteristic peaks originating from the amine, propoxy, iodo, and substituted benzene (B151609) ring moieties.

Aromatic primary amines like aniline (B41778) typically show two distinct N-H stretching bands between 3300 and 3500 cm⁻¹. wpmucdn.comlibretexts.org The propoxy group would be identified by C-H stretching vibrations from the alkyl chain just below 3000 cm⁻¹ and a strong C-O-C ether stretch. youtube.comlibretexts.org The aromatic ring itself produces several characteristic absorptions. researchgate.net

Table 1: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretch Primary Aromatic Amine 3400 - 3500 Medium-Strong
C-H Aromatic Stretch Benzene Ring 3000 - 3100 Medium-Weak
C-H Aliphatic Stretch Propoxy Group (-CH₂, -CH₃) 2850 - 2980 Medium-Strong
N-H Scissoring (Bending) Primary Amine 1600 - 1650 Medium-Strong
C=C Aromatic Ring Stretch Benzene Ring 1450 - 1600 Medium, Multiple Bands
C-N Aromatic Stretch Aryl Amine 1250 - 1340 Strong
C-O-C Asymmetric Stretch Aryl Alkyl Ether 1220 - 1270 Strong
C-O-C Symmetric Stretch Aryl Alkyl Ether 1020 - 1075 Strong
C-H Out-of-Plane Bending Substituted Benzene 750 - 900 Strong

Data compiled from general IR correlation tables and spectra of analogous compounds. youtube.comresearchgate.netwikieducator.orgmdpi.com

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light, usually from a laser. stellarnet.ushoriba.com It is particularly sensitive to non-polar, symmetric vibrations, which may be weak or absent in an IR spectrum. The Raman spectrum provides another unique molecular fingerprint.

For this compound, strong Raman signals would be expected for the aromatic ring breathing modes and the C-I bond. aip.orgresearchgate.net The symmetric vibrations of the benzene ring, which involve the concerted stretching and contraction of the C-C bonds, are typically prominent in Raman spectra. amazonaws.com

Table 2: Predicted Prominent Raman Shifts for this compound

Vibrational Mode Functional Group Predicted Raman Shift (cm⁻¹) Intensity
C-H Aromatic Stretch Benzene Ring 3040 - 3080 Medium
C-H Aliphatic Stretch Propoxy Group 2850 - 2980 Strong
Aromatic Ring Breathing Benzene Ring 990 - 1010 Strong
C=C Aromatic Ring Stretch Benzene Ring 1580 - 1610 Strong
C-O-C Symmetric Stretch Ether 800 - 950 Weak

Data compiled from general Raman correlation tables. uci.eduresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as aromatic rings. libretexts.org The absorption of photons promotes electrons from a lower energy molecular orbital (like a π or a non-bonding 'n' orbital) to a higher energy anti-bonding orbital (π*).

The spectrum of this compound is expected to be influenced by the benzene chromophore and the attached auxochromes: the amino (-NH₂), propoxy (-OCH₂CH₂CH₃), and iodo (-I) groups. These substituents, which have non-bonding electron pairs, can engage in resonance with the aromatic ring, altering the energy of the molecular orbitals. libretexts.orglibretexts.org This typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

The primary electronic transitions expected are π → π* and n → π. The π → π transitions, involving the aromatic ring's electrons, are generally more intense. The n → π* transitions, involving the non-bonding electrons on the nitrogen, oxygen, and iodine atoms, are typically less intense.

Table 3: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected Wavelength Region Molar Absorptivity (ε)
π → π* Aromatic Ring π system ~230-250 nm High
π → π* Aromatic Ring π system ~280-310 nm Moderate

Values are estimations based on data for substituted anilines and other aromatic compounds. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

For this compound, a successful crystallographic analysis would yield:

Precise Molecular Geometry: The exact bond lengths of C-I, C-N, C-O, and bonds within the aromatic ring and propoxy chain. researchgate.net

Conformational Details: The orientation of the propoxy group relative to the plane of the benzene ring and the pyramidalization at the nitrogen atom.

Intermolecular Interactions: The amino group is a hydrogen bond donor, and the oxygen and nitrogen atoms can act as acceptors. X-ray crystallography would map out the hydrogen bonding network, which is crucial for understanding the solid-state properties of the compound. cambridge.org

Packing Arrangement: It would describe how the molecules pack together in the unit cell, influenced by steric effects of the bulky iodo and propoxy groups and the electronic interactions between aromatic rings. mdpi.com

While a specific crystal structure for this compound is not available, data from related aniline derivatives suggest that the aniline ring would be largely planar, with potential for extensive intermolecular hydrogen bonding involving the -NH₂ group. researchgate.net

Computational and Theoretical Investigations of 2 Iodo 5 Propoxyaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

No specific Density Functional Theory (DFT) studies on the ground state geometries and energies of 2-Iodo-5-propoxyaniline have been identified in the surveyed literature. Such studies would typically involve the optimization of the molecular structure to find the lowest energy conformation and the calculation of electronic energies.

Ab Initio Methods for Accurate Electronic Descriptors

There is no available research that has employed ab initio methods to determine accurate electronic descriptors for this compound. These methods, known for their high accuracy, would be valuable in determining properties like ionization potential, electron affinity, and chemical hardness.

Conformation Analysis and Potential Energy Surfaces

A conformational analysis and the generation of potential energy surfaces for this compound have not been reported. This type of investigation is crucial for understanding the flexibility of the molecule and the energy barriers between different conformations.

Spectroscopic Property Prediction and Correlation with Experimental Data

No studies were found that predict the spectroscopic properties of this compound and correlate them with experimental data. This would involve calculating theoretical spectra (e.g., IR, Raman, NMR) and comparing them with measured spectra to validate the computational models.

Reaction Mechanism Studies and Transition State Analysis

There is a lack of published research on the reaction mechanisms involving this compound, including the analysis of transition states. Such studies are fundamental to understanding the reactivity and chemical transformations of the compound.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

Specific molecular modeling and dynamics simulations focused on the intermolecular interactions of this compound are not available in the current scientific literature. These simulations would provide insights into how the molecule interacts with itself and with other molecules in different phases of matter.

Advanced Applications and Derivatization Strategies in Chemical Research Excluding Prohibited Elements

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the amino, iodo, and propoxy groups makes 2-Iodo-5-propoxyaniline a valuable intermediate in multi-step organic synthesis. The amino group can be readily transformed into a wide range of other functionalities or used as a nucleophile, while the iodo-substituent is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual reactivity allows for the sequential and regioselective introduction of different substituents, facilitating the construction of complex molecular scaffolds.

Precursor for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. nih.govnih.govopenmedicinalchemistryjournal.com An analysis of FDA-approved drugs revealed that approximately 60% of unique small-molecule drugs contain a nitrogen heterocycle. nih.gov Substituted anilines are fundamental precursors for synthesizing these important ring systems. mdpi.com For instance, related compounds like 2-iodoaniline (B362364) can be carbonylated to produce pentacyclic compounds. sigmaaldrich.com The functional groups on this compound offer pathways to various heterocyclic systems. The amino group can participate in condensation reactions with carbonyl compounds or undergo cyclization with other internal or external functional groups to form rings like quinolines, indoles, or benzodiazepines. The iodo group enables the introduction of side chains or the formation of additional rings through intramolecular coupling reactions, expanding the diversity of accessible heterocyclic structures. nih.gov

Building Block for Supramolecular Structures and Molecular Recognition

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. While specific research on this compound in this context is not prominent, its structural features are amenable to the design of molecules for such purposes. The aniline (B41778) moiety can act as a hydrogen bond donor, while the propoxy group's oxygen atom can be a hydrogen bond acceptor. Furthermore, the aromatic ring can participate in π-π stacking interactions. By attaching recognition motifs or complementary functional groups through reactions at the amino or iodo positions, this compound can be incorporated into larger host-guest systems, molecular clefts, or self-assembling monolayers.

Synthesis of Polymeric Materials with Tunable Properties

Substituted polyanilines are a class of conducting polymers with applications in electrochromic devices, sensors, and electromagnetic shielding. nih.gov The properties of these polymers can be tuned by modifying the substituents on the aniline monomer. Research on the related compound, poly(2,5-dimethoxyaniline) (PDMA), demonstrates that alkoxy-substituted anilines can be polymerized to create materials with useful electrochromic properties, reversibly changing color in response to an applied electrical potential. scielo.brresearchgate.net The polymerization of this compound could similarly yield a functional polymer. The propoxy group would enhance solubility, a common challenge with polyaniline, while the iodo-substituent offers a site for post-polymerization modification, allowing for the grafting of other molecules to further tune the polymer's electronic, optical, or mechanical properties.

Development of Dye Precursors for Industrial and Research Applications

Aniline and its derivatives are foundational to the synthetic dye industry. The amino group is a powerful auxochrome that can be diazotized and coupled to form a wide variety of azo dyes. The color and properties of these dyes are determined by the substituents on the aromatic rings. The related compound, 5-Nitro-2-propoxyaniline, is an orange crystalline solid, illustrating that this substitution pattern can produce colored compounds. wikipedia.orgdrugfuture.com Although this compound is not itself a dye, it serves as a precursor. The amino group can be used to form the chromophoric azo group, and the propoxy and iodo substituents would modify the final color. The iodo group could also be replaced by other functional groups to fine-tune the dye's shade, fastness, or solubility.

Use in Chemical Biology for Probe Development

Chemical probes are small molecules designed to study biological systems, often by interacting with a specific protein target. The design of these probes requires a scaffold that can be derivatized to include a photoreactive group for covalent bonding and a reporter tag for detection.

Synthesis of Photoaffinity Labels for Protein-Ligand Interaction Studies

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands on their protein targets. nih.govunibe.ch This method utilizes a probe that contains a photoreactive group, which, upon exposure to UV light, forms a highly reactive intermediate that covalently bonds to nearby amino acid residues in the protein's binding pocket. nih.govunimi.it

Research has demonstrated the synthesis of photoreactive 2-propoxyaniline (B1271045) derivatives for use as tools in photoaffinity labeling. researchgate.net Specifically, derivatives of 5-nitro-2-propoxyaniline, a potent artificial sweetener, were synthesized with photophores like trifluoromethyldiazirine to investigate its interaction with sweet taste receptors. researchgate.net This work establishes the 2-propoxyaniline scaffold as a viable platform for creating such probes. This compound is an ideal starting material for this application. The iodo-position provides a convenient handle for introducing a photoreactive moiety (e.g., a diazirine or benzophenone) via cross-coupling chemistry, while the amino group can be used to attach a reporter tag (like biotin (B1667282) or a fluorescent dye) or a linker to the parent ligand. nih.gov

Example of Probe Component Synthesis Strategy

StepDescriptionReactant/Group on this compoundReagent/Group to be Added
1 Attachment of Photoreactive MoietyIodo GroupDiazirine or Benzophenone derivative (via cross-coupling)
2 Attachment of Ligand/LinkerAmino GroupCarboxylic acid of parent ligand (via amide coupling)
3 Attachment of Reporter TagAmino Group or LinkerBiotin-NHS ester or Fluorescent Dye-NHS ester

Preparation of Isotopic Labels for Mechanistic Investigations

The use of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms in chemical research. While specific studies detailing the isotopic labeling of this compound are not prevalent in the published literature, the preparation of such labeled analogues can be accomplished using established synthetic methodologies. The strategic incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into the this compound scaffold would enable detailed mechanistic investigations of its reactions.

Deuterium Labeling: Deuterium can be introduced into the aromatic ring of aniline derivatives through various methods, including acid-catalyzed H-D exchange or through the reduction of a halogenated precursor with a deuterium source. For this compound, specific deuteration at positions ortho or meta to the amino group could be achieved by employing directing group strategies prior to a halogen-deuterium exchange.

Carbon-13 Labeling: The synthesis of ¹³C-labeled this compound would likely involve the use of a ¹³C-labeled precursor in the synthetic route. For instance, ¹³C-labeled aniline or a labeled starting material for the introduction of the propoxy or iodo group could be employed. Commercially available ¹³C-labeled 2-iodoaniline serves as a potential starting point for the synthesis of the target molecule with a labeled aromatic ring. researchgate.net The propoxy group could also be introduced using a ¹³C-labeled propyl halide.

Nitrogen-15 Labeling: ¹⁵N-labeling of the aniline nitrogen can be achieved by using a ¹⁵N-labeled ammonia (B1221849) or a related nitrogen source during the synthesis of the aniline precursor. nih.gov This would allow for the tracking of the nitrogen atom in subsequent reactions, which is particularly useful in studying condensation or coupling reactions involving the amino group.

The application of these isotopically labeled versions of this compound in mechanistic studies could provide valuable insights into reaction pathways, intermediates, and transition states. For example, the kinetic isotope effect observed with deuterated analogues can help determine the rate-determining step of a reaction. Similarly, ¹³C and ¹⁵N NMR spectroscopy can be used to follow the transformation of the labeled molecule and identify the structures of intermediates and products.

Table 1: Potential Isotopic Labeling Strategies for this compound

IsotopePosition of LabelingPotential Synthetic PrecursorApplication in Mechanistic Studies
²HAromatic RingHalogenated this compoundKinetic Isotope Effect Studies
¹³CAromatic Ring¹³C-labeled 2-iodoanilineNMR-based reaction monitoring
¹³CPropoxy Group¹³C-labeled propyl halideElucidation of side-chain reaction mechanisms
¹⁵NAmino Group¹⁵N-labeled aniline precursorTracking of nitrogen in coupling reactions

Methodological Advancements in Organic Synthesis Catalysis

While this compound itself has not been extensively reported as a ligand or catalyst, its structural motifs—an iodo-substituted aniline—position it as a valuable building block in the context of modern organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions. The presence of both an iodo group and an amino group on the aromatic ring provides two reactive sites for derivatization, making it a versatile substrate for the synthesis of more complex molecules.

The iodine atom in this compound makes it an excellent candidate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds. The propoxy group can influence the electronic properties and solubility of the molecule and its derivatives, while the amino group can act as a directing group or be further functionalized.

Recent advancements in catalysis have focused on the development of more efficient, selective, and sustainable methods for these transformations. For instance, the use of sophisticated phosphine (B1218219) ligands has enabled the coupling of challenging substrates under milder reaction conditions. In the context of this compound, this could translate to higher yields and better functional group tolerance in its cross-coupling reactions.

Furthermore, the aniline moiety itself is a key structural element in many ligands used in catalysis. The amino group can be readily modified to create bidentate or polydentate ligands that can coordinate with transition metals. Derivatization of the amino group of this compound could lead to the synthesis of novel ligands with unique steric and electronic properties, which could then be explored in various catalytic applications.

Table 2: Potential Catalytic Applications of this compound Derivatives

Reaction TypeRole of this compoundPotential Catalyst SystemExpected Outcome
Suzuki-Miyaura CouplingSubstratePd(OAc)₂ with a phosphine ligandSynthesis of biaryl compounds
Heck ReactionSubstratePdCl₂(PPh₃)₂Formation of substituted alkenes
Sonogashira CouplingSubstratePd(PPh₃)₄ and CuISynthesis of aryl alkynes
Buchwald-Hartwig AminationSubstratePd₂(dba)₃ with a bulky phosphine ligandFormation of tri-substituted anilines
Ligand SynthesisPrecursorDerivatization of the amino groupNovel ligands for transition metal catalysis

Development of Novel Materials (e.g., liquid crystals, semiconductors) based on Aniline Scaffolds

Aniline and its derivatives are versatile building blocks for the synthesis of a wide range of functional organic materials, including liquid crystals, semiconductors, and polymers. rsc.org The unique electronic and structural properties of the aniline scaffold, combined with the ability to introduce various functional groups, allow for the fine-tuning of the material's properties.

While there are no specific reports on the use of this compound in the development of novel materials, its structure suggests several potential applications. The elongated, rigid nature of the substituted benzene (B151609) ring is a common feature in molecules that exhibit liquid crystalline properties. The presence of the propoxy chain can enhance the mesomorphic behavior, and the iodo and amino groups provide sites for further modification to create more complex liquid crystalline structures.

In the field of organic semiconductors, aniline derivatives are precursors to conducting polymers like polyaniline. The polymerization of this compound, either through the amino group or through coupling reactions involving the iodo group, could lead to novel semiconducting polymers with tailored electronic properties. The propoxy group could improve the solubility and processability of the resulting polymer, which are crucial for device fabrication.

Furthermore, the iodo group on the aniline ring serves as a versatile handle for post-polymerization modification. This would allow for the introduction of various functional groups onto the polymer backbone, enabling the tuning of its optical and electronic properties for specific applications, such as in sensors or organic light-emitting diodes (OLEDs). The development of aniline-based macrocycles for host-guest chemistry and supramolecular assembly is another area where derivatives of this compound could be of interest. mdpi.com

Table 3: Potential Material Applications of this compound Derivatives

Material TypePotential Role of this compoundKey Structural FeaturesPotential Properties
Liquid CrystalsMesogenic CoreRigid aromatic ring with a flexible propoxy chainTunable mesophases
Organic SemiconductorsMonomer for PolymerizationPolymerizable aniline and iodo functionalitiesTailorable electronic and optical properties
Functional PolymersBuilding BlockVersatile scaffold for derivatizationEnhanced solubility and processability
Supramolecular MaterialsPrecursor for MacrocyclesReactive sites for cyclization reactionsHost-guest binding capabilities

Future Research Directions and Emerging Opportunities in Iodoaniline Chemistry

Exploration of Sustainable and Green Synthetic Routes

Traditional iodination methods for anilines often rely on molecular iodine in the presence of an oxidizing agent, which can present environmental and safety challenges. google.com Future research must prioritize the development of green and sustainable synthetic protocols for 2-Iodo-5-propoxyaniline. A key opportunity lies in replacing harsh reagents and solvents with more benign alternatives.

Promising green approaches for iodoaniline synthesis include the use of safer iodinating agents and catalysts under milder conditions. For instance, a method using iodate-intercalated hydrotalcite as a catalyst offers a safer and more environmentally friendly route compared to methods requiring strong oxidants. google.com Another innovative, transition-metal-free approach involves the decarboxylative iodination of corresponding anthranilic acids using potassium iodide (KI) and iodine (I2) under an oxygen atmosphere, which demonstrates high regioselectivity and functional group tolerance. rsc.org Exploring these routes for the synthesis of this compound could significantly improve the environmental footprint, safety, and efficiency of its production.

Table 1: Comparison of Potential Synthetic Routes for this compound
ParameterConventional Route (Hypothetical)Potential Green Route 1: Decarboxylative Iodination rsc.orgPotential Green Route 2: Hydrotalcite Catalysis google.com
Starting Material5-Propoxyaniline2-Amino-4-propoxybenzoic Acid5-Propoxyaniline
Iodine SourceI₂ + Oxidizing Agent (e.g., H₂O₂)KI / I₂Iodate-Intercalated Hydrotalcite
Catalyst/ReagentStrong AcidNone (Transition-metal-free)Hydrotalcite
ByproductsOxidant waste, inorganic saltsCO₂, WaterWater
Sustainability FocusLowHigh (avoids transition metals, uses readily available reagents)High (safer catalyst, reduces hazardous oxidants)

Development of Advanced Catalytic Systems for Highly Selective Transformations

The carbon-iodine bond in this compound is a highly valuable synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions. While palladium-catalyzed reactions are a cornerstone of modern synthesis, mdpi.com future research should focus on developing novel catalytic systems that offer higher efficiency, broader substrate scope, and improved selectivity for transformations involving this molecule.

Emerging opportunities include:

Palladium-Catalyzed Carbonylative Transformations: Research has shown that various 2-iodoanilines can undergo palladium-catalyzed reactions with amines and a carbon monoxide source to generate valuable heterocyclic scaffolds like quinazolinones in excellent yields. mdpi.com Applying these methods to this compound could provide rapid access to complex, biologically relevant molecules.

Copper- and Iron-Catalyzed Couplings: To improve sustainability and reduce cost, developing coupling methodologies based on more abundant and less toxic metals like copper and iron is a high-priority research area. acs.org Investigating Cu- or Fe-catalyzed C-N, C-O, and C-S bond-forming reactions with this compound could unlock new, economical synthetic pathways.

Asymmetric Catalysis: The development of chiral catalysts that can engage with the iodoaniline moiety to induce enantioselectivity is a significant frontier. Chiral iodoaniline-based catalysts have themselves been developed for the α-functionalization of ketones, demonstrating the potential of this molecular class in asymmetric transformations. acs.org Future work could explore the use of this compound as a prochiral substrate in asymmetric coupling reactions to generate chiral products.

Table 2: Potential Advanced Catalytic Transformations for this compound
Catalytic SystemReaction TypePotential Product ScaffoldReference Concept
Palladium(II) Acetate / Phosphine (B1218219) LigandCarbonylative AminationSubstituted Quinazolinones mdpi.com
Copper(I) Iodide / L-ProlineUllmann C-N CouplingN-Aryl Amines/Amides acs.org
Iron(III) Chloride / DMEDAFinkelstein-type C-O CouplingDiaryl Ethers acs.org
Chiral Palladium ComplexAsymmetric Suzuki or Heck CouplingAxially Chiral Biaryls acs.org

Integration of Machine Learning and AI in Synthetic Design and Reactivity Prediction

The prediction of reaction outcomes and the design of optimal synthetic routes remain significant challenges in organic chemistry. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address these challenges by identifying complex patterns in chemical data. appliedclinicaltrialsonline.com

For a molecule like this compound, ML models could be developed to:

Predict Reaction Yields and Selectivity: By training a model on a dataset of reactions involving substituted iodoanilines, it would be possible to predict the yield or regioselectivity of a given transformation for this compound under various conditions (e.g., different catalysts, ligands, solvents).

Identify Optimal Reaction Conditions: AI algorithms can explore a vast parameter space to suggest the ideal conditions for a desired transformation, accelerating reaction optimization and reducing experimental effort. youtube.com

Forecast Reactivity: ML models can learn from molecular features to predict the most reactive site in a molecule. neurips.cc For this compound, this could help foresee the outcomes of competing reactions, such as N-arylation versus C-arylation or reactions involving the propoxy group.

The development of such predictive models requires the generation of high-quality, structured datasets. Future work could involve high-throughput experimentation to generate the necessary data for training robust ML models applicable to the iodoaniline chemical space. appliedclinicaltrialsonline.com

Table 3: Conceptual Machine Learning Model for Reactivity Prediction
Input Features (Molecular Descriptors for this compound)Reaction ParametersPredicted Outputs
Electronic (e.g., Hammett parameters, atomic charges)Catalyst, Ligand, Solvent, TemperatureReaction Yield (%)
Steric (e.g., Tolman cone angle of ligands)Reactant B, BaseRegioselectivity (e.g., ortho vs. meta coupling)
Topological (e.g., molecular fingerprints)Time, ConcentrationLikelihood of Side Product Formation

Discovery of Novel Chemical Transformations Utilizing the Unique Reactivity of Iodoanilines

Beyond well-established cross-coupling reactions, the C-I bond offers opportunities for novel and less conventional chemical transformations. Future research should aim to unlock new synthetic pathways by exploiting the unique reactivity of this compound.

Potential areas for exploration include:

Hypervalent Iodine Chemistry: The iodine atom can be oxidized to a higher valence state (I(III) or I(V)), transforming the iodo- group into a powerful electrophile and a good leaving group. This has been used to develop chiral hypervalent iodine reagents for asymmetric synthesis. acs.orgresearchgate.net Investigating the oxidation of this compound to form stable and useful hypervalent iodine reagents could enable a range of oxidative functionalization reactions.

Radical-Mediated Reactions: The C-I bond is relatively weak and can undergo homolytic cleavage to generate aryl radicals under photochemical or radical-initiator conditions. These highly reactive intermediates can participate in cyclization, addition, and atom transfer reactions, providing access to complex molecular architectures that are difficult to synthesize via traditional two-electron pathways. rsc.org

Annulation and Cascade Reactions: Designing one-pot reactions where this compound undergoes a sequence of transformations (a cascade or tandem reaction) is a highly efficient strategy for building molecular complexity. For example, a palladium-catalyzed heteroannulation of a 2-iodoaniline (B362364) derivative with a borylated alkyne has been shown to rapidly produce complex indole (B1671886) scaffolds. acs.org Exploring similar cascade reactions starting from this compound could lead to the discovery of novel heterocyclic systems.

Contribution to Fundamental Understanding of Structure-Reactivity Relationships in Aromatic Systems

Substituted anilines are classic substrates for studying how electronic and steric effects influence chemical reactivity. The specific substitution pattern of this compound—with an ortho-iodo group, a para-amino group, and a meta-propoxy group relative to the iodine—provides a unique platform for fundamental physical organic chemistry studies.

Future research could systematically investigate the quantitative structure-activity relationships (QSAR) and structure-reactivity relationships involving this compound. nih.govnih.gov A systematic study could involve:

Synthesis of Analogues: Synthesizing a series of 2-iodo-5-alkoxyanilines (e.g., methoxy (B1213986), ethoxy, propoxy, butoxy) to systematically vary the steric and electronic properties of the alkoxy group.

Kinetic Studies: Measuring the reaction rates of these analogues in a well-defined model reaction (e.g., a Suzuki coupling or an oxidation reaction).

Correlation Analysis: Correlating the observed reaction rates with physicochemical parameters (e.g., Hammett constants (σ), Taft steric parameters (Es), or computationally derived descriptors like HOMO/LUMO energies). nih.govnih.gov

Such studies would provide deep, quantitative insights into how substituents modulate the reactivity of the C-I and N-H bonds, contributing to a more fundamental understanding of aromatic systems and aiding in the rational design of future catalysts and reactions.

Table 4: Outline of a Proposed Study on Structure-Reactivity Relationships
Compound SeriesModel ReactionKinetic Data MeasuredCorrelated ParametersAnticipated Outcome
2-Iodo-5-(alkoxy)aniline (alkoxy = OCH₃, OC₂H₅, OC₃H₇, etc.)Pd-catalyzed Suzuki Coupling with Phenylboronic AcidSecond-order rate constant (k₂)Hammett constant (σ), Steric parameters (Es), Dipole momentQuantitative model (e.g., Hammett plot) linking alkoxy group properties to C-I bond activation rate. nih.gov
This compound vs. other isomersOxidation with a standard oxidantInitial reaction rateHOMO energy, N-H bond dissociation energy (calculated)Understanding of regiochemical effects on the susceptibility of the aniline (B41778) ring to oxidation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.